![molecular formula C13H15NO3 B1376035 Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 790704-73-3](/img/structure/B1376035.png)
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
概要
説明
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the IUPAC name benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate . It is also known as 5-Cbz-1-oxa-5-azaspiro[2.4]heptane .
Molecular Structure Analysis
The molecular structure of “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 Oxirane, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a liquid at room temperature . Its molecular weight is 233.27 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.科学的研究の応用
Cycloaddition Reactions
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are involved in cycloaddition reactions. Molchanov and Tran (2013) discovered that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via a highly regioselective 1,3-dipolar cycloaddition of C-aryl and C-carbamoylnitrones. This reaction produces two diastereoisomers of the product (Molchanov & Tran, 2013).
Cleavage and Transformation
Molchanov et al. (2016) investigated the cleavage and transformation of related compounds. They found that treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring. This process forms 1,3-amino alcohols, which can undergo further cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Hydrolysis and Reduction
Molchanov and Tran (2012) also explored the hydrolysis and reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They found that these compounds, synthesized through the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, were reduced to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds yielded substituted cyclopropane-1,2-dicarboxylic acids while retaining the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).
Asymmetric Hydrogenation
Yao et al. (2011) conducted asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, yielding high enantioselectivities. This process is crucial for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).
Antibacterial Applications
Odagiri et al. (2013) synthesized novel compounds for potent antibacterial activity against respiratory pathogens. These compounds, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibited strong in vitro and in vivo activity against various pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Safety And Hazards
The safety information available indicates that “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” may pose certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H302, H312, H315, H319, H335, H350 . These hazard statements correspond to various risks, including flammability, harm if swallowed or in contact with skin, skin and eye irritation, respiratory irritation, and carcinogenicity .
特性
IUPAC Name |
benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLXRNFGAAMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

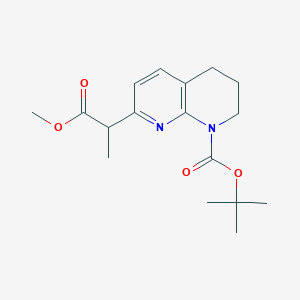
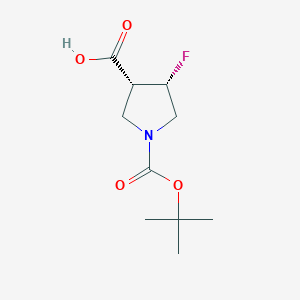
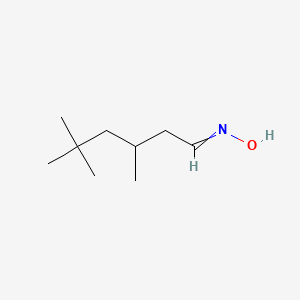
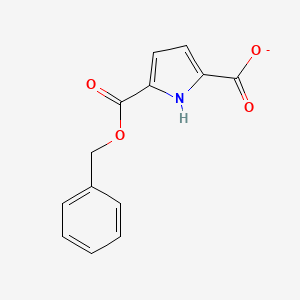
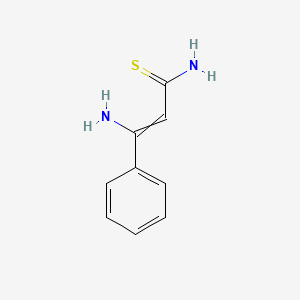
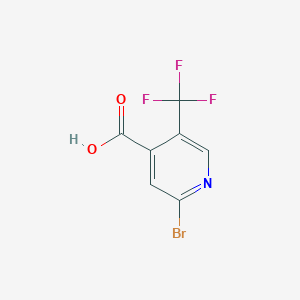
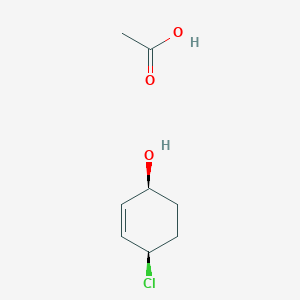
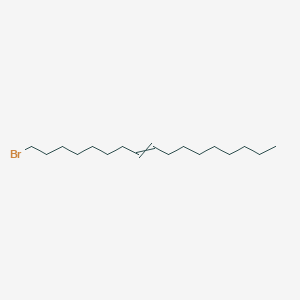
![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
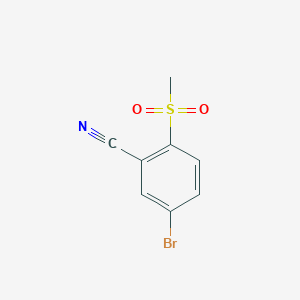
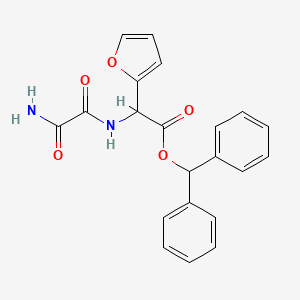
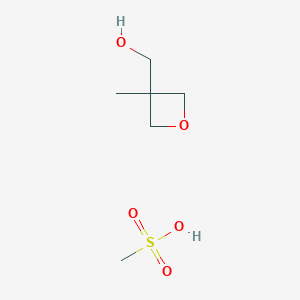
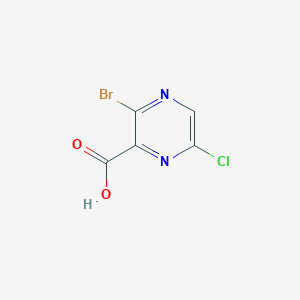
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)